molecular formula C18H27NO5 B5011982 [5-methyl-4-({[2-methyl-5-(propan-2-yl)cyclohexyl]oxy}carbonyl)-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid

[5-methyl-4-({[2-methyl-5-(propan-2-yl)cyclohexyl]oxy}carbonyl)-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid

Cat. No.: B5011982
M. Wt: 337.4 g/mol
InChI Key: SGYAKRVFPBSDKL-UHFFFAOYSA-N
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Description

[5-methyl-4-({[2-methyl-5-(propan-2-yl)cyclohexyl]oxy}carbonyl)-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid is a complex organic compound that features a pyrrolidine ring, a cyclohexane ring, and an acetic acid moiety

Properties

IUPAC Name

2-[5-methyl-4-(2-methyl-5-propan-2-ylcyclohexyl)oxycarbonyl-2-oxo-1,3-dihydropyrrol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-9(2)12-6-5-10(3)14(7-12)24-18(23)16-11(4)19-17(22)13(16)8-15(20)21/h9-10,12-14H,5-8H2,1-4H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYAKRVFPBSDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1OC(=O)C2=C(NC(=O)C2CC(=O)O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-methyl-4-({[2-methyl-5-(propan-2-yl)cyclohexyl]oxy}carbonyl)-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Cyclohexane Ring: The cyclohexane ring can be introduced via a Friedel-Crafts alkylation reaction using a suitable cyclohexyl halide.

    Esterification and Hydrolysis: The esterification of the carboxylic acid group followed by hydrolysis can yield the desired acetic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and acetic acid moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

    Biochemical Studies: Used as a probe to study enzyme mechanisms and interactions.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: May be used in diagnostic assays and imaging.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [5-methyl-4-({[2-methyl-5-(propan-2-yl)cyclohexyl]oxy}carbonyl)-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [5-methyl-4-({[2-methyl-5-(propan-2-yl)cyclohexyl]oxy}carbonyl)-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid: Unique due to its specific combination of functional groups and ring structures.

    Cyclohexyl derivatives: Compounds with similar cyclohexane rings but different functional groups.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

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